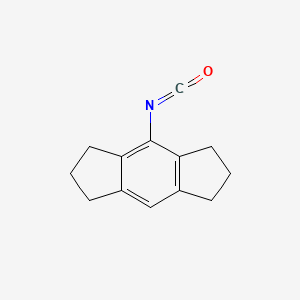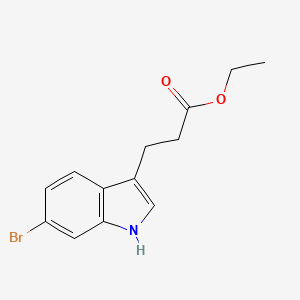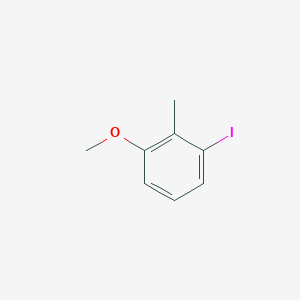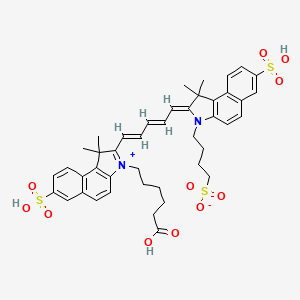
Cy5.5 acid (tri so3)
Übersicht
Beschreibung
Cy5.5 acid (tri so3) is a cyanine dye known for its near-infrared fluorescence properties. It is widely used in various scientific fields, particularly in biomedical imaging, due to its ability to emit light in the near-infrared spectrum, which allows for deep tissue penetration and minimal background fluorescence .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cy5.5 acid (tri so3) typically involves the reaction of a cyanine dye precursor with sulfonation agents to introduce sulfonic acid groups. One common method includes the use of ammonium sucrose octasulfate as a trapping agent, which allows for nearly 100% encapsulation efficiency . The reaction is usually carried out at elevated temperatures, around 65°C, for a duration of 5 to 60 minutes .
Industrial Production Methods
In industrial settings, the production of Cy5.5 acid (tri so3) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The use of advanced reactors and purification techniques, such as high-performance liquid chromatography, is common to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Cy5.5 acid (tri so3) undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Reduction: Reduction reactions can alter the electronic structure of the dye, affecting its absorption and emission spectra.
Substitution: The sulfonic acid groups can participate in substitution reactions, allowing for the modification of the dye’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of reduced cyanine derivatives .
Wissenschaftliche Forschungsanwendungen
Cy5.5 acid (tri so3) has a wide range of applications in scientific research:
Biomedical Imaging: It is extensively used for in vivo imaging to study disease processes, monitor therapeutic effects, and track the distribution of biomolecules.
Targeted Drug Delivery: Conjugating Cy5.5 acid (tri so3) to therapeutic agents allows for visualization of drug delivery and accumulation in target tissues.
Diagnostic Applications: Cy5.5-labeled probes are used in diagnostic assays and imaging to detect specific biomarkers associated with diseases.
Fluorescence Resonance Energy Transfer (FRET) Studies: It is used in FRET studies to investigate biomolecular interactions and conformational changes.
Wirkmechanismus
The mechanism of action of Cy5.5 acid (tri so3) involves its ability to absorb light at specific wavelengths and emit fluorescence in the near-infrared spectrum. This property is due to the presence of conjugated double bonds and sulfonic acid groups, which facilitate the absorption and emission of light. The dye’s fluorescence properties are influenced by its molecular structure, including the length of the conjugated chains and the presence of electron-donating or electron-withdrawing groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cy5 acid (tri so3): Similar to Cy5.5 acid (tri so3) but with different spectral properties.
Cy7.5 acid (tri so3): Another cyanine dye with near-infrared fluorescence but with a longer wavelength emission.
Uniqueness
Cy5.5 acid (tri so3) is unique due to its optimal balance of fluorescence quantum efficiency, tissue penetration, and minimal background fluorescence. These properties make it particularly suitable for applications in deep tissue imaging and targeted drug delivery .
Eigenschaften
IUPAC Name |
4-[(2Z)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-7-sulfobenzo[e]indol-3-yl]butane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H48N2O11S3/c1-42(2)37(44(24-10-6-9-15-39(46)47)35-22-16-29-27-31(58(51,52)53)18-20-33(29)40(35)42)13-7-5-8-14-38-43(3,4)41-34-21-19-32(59(54,55)56)28-30(34)17-23-36(41)45(38)25-11-12-26-57(48,49)50/h5,7-8,13-14,16-23,27-28H,6,9-12,15,24-26H2,1-4H3,(H3-,46,47,48,49,50,51,52,53,54,55,56) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLPFEUVDCEABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)O)CCCCCC(=O)O)C=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)O)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C=C(C=C3)S(=O)(=O)O)CCCCCC(=O)O)/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=C5C=CC(=C6)S(=O)(=O)O)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H48N2O11S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
865.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1e)-3-Bromo-1-propen-1-yl]-3,5-difluoro-benzene](/img/structure/B3251601.png)
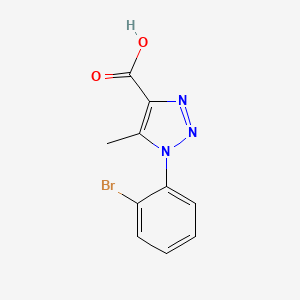
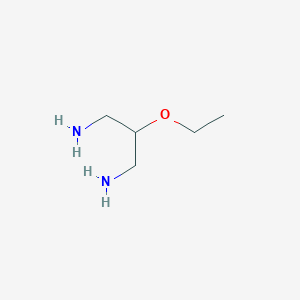
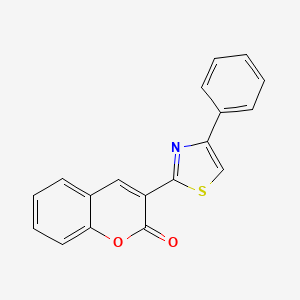
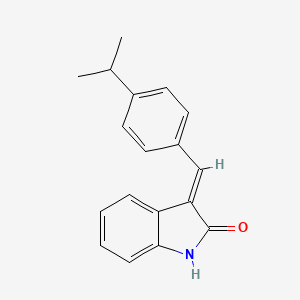
![(3Z)-3-[(1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B3251622.png)
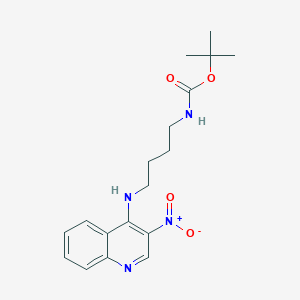
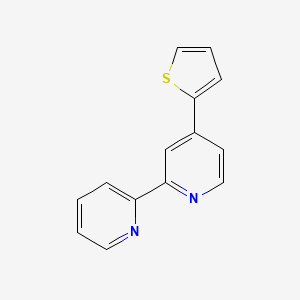
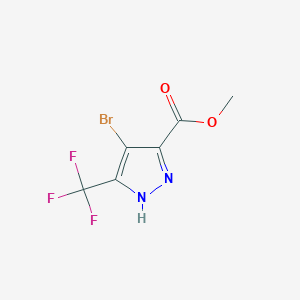
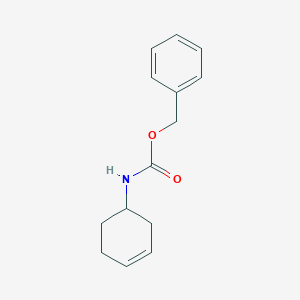
![1-[2,4-Bis(difluoromethoxy)phenyl]-2-bromoethan-1-one](/img/structure/B3251674.png)
